molecular formula C6H7F3O3 B7971131 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid

1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid

Cat. No.: B7971131
M. Wt: 184.11 g/mol
InChI Key: IZZRKTASKVDANY-UHFFFAOYSA-N
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Description

1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid is an organofluorine compound with the molecular formula C6H7F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a cyclopropane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid typically involves the introduction of the trifluoromethoxy group to a cyclopropane ring followed by carboxylation. One common method involves the reaction of cyclopropylmethyl bromide with trifluoromethanol in the presence of a base to form the trifluoromethoxymethyl-cyclopropane intermediate. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Trifluoromethyl-cyclopropanecarboxylic acid
  • 1-Trifluoromethoxyethyl-cyclopropanecarboxylic acid
  • 1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid

Uniqueness: 1-Trifluoromethoxymethyl-cyclopropanecarboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in drug discovery and material science.

Properties

IUPAC Name

1-(trifluoromethoxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)12-3-5(1-2-5)4(10)11/h1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZRKTASKVDANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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